2-(4-methoxy-1H-indol-3-yl)ethanamine, also known as 4-methoxytryptamine, is a compound belonging to the class of indole derivatives. This compound is structurally characterized by an indole ring substituted with a methoxy group at the fourth position and an ethanamine group. It is recognized for its potential biological activities, particularly in the field of pharmacology.
This compound can be synthesized from 4-methoxytryptamine, which is derived from tryptophan through various chemical reactions. The synthesis pathways often involve the modification of the indole structure to introduce specific functional groups.
2-(4-methoxy-1H-indol-3-yl)ethanamine is classified as an indole alkaloid. Indole derivatives are known for their diverse biological activities, including effects on serotonin receptors and other neurotransmitter systems.
The synthesis of 2-(4-methoxy-1H-indol-3-yl)ethanamine typically involves several key steps:
For example, one method involves dissolving 4-methoxytryptamine in methanol and adding ammonium chloride, followed by heating and stirring to facilitate the reaction. After completion, the mixture is evaporated to yield a thick orange oil, which can be further processed to isolate the product.
The molecular formula of 2-(4-methoxy-1H-indol-3-yl)ethanamine is C11H14N2O, with a molecular weight of 190.24 g/mol. The structure consists of:
The structural representation can be denoted using SMILES notation as COc1ccc2[nH]cc(CCN)c2c1, which illustrates the connectivity of atoms in the molecule .
2-(4-methoxy-1H-indol-3-yl)ethanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action of 2-(4-methoxy-1H-indol-3-yl)ethanamine primarily involves interactions with serotonin receptors and other neurotransmitter systems:
Studies have suggested that such compounds could impact pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory conditions .
Relevant data indicates that this compound exhibits good yields during synthesis processes, often exceeding 70% under optimized conditions .
2-(4-methoxy-1H-indol-3-yl)ethanamine has several scientific applications:
Indole alkaloids represent a vast class of nitrogen-containing heterocyclic compounds with profound biological significance. These molecules share a common structural foundation centered around the indole ring system—a benzene ring fused to a pyrrole ring—which serves as the chemical backbone for an extraordinary diversity of natural products and synthetic pharmaceuticals. The compound 2-(4-methoxy-1H-indol-3-yl)ethanamine (commonly referred to as 4-methoxytryptamine) occupies a distinct niche within this chemical landscape. This molecule features an ethylamine side chain at the C3 position of the indole nucleus and a methoxy substituent at the C4 position, distinguishing it from its more extensively studied positional isomers. With the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.25 g/mol, this compound exemplifies how subtle structural modifications can significantly alter pharmacological profiles within the tryptamine family . Its structural characteristics position it as a valuable probe for investigating structure-activity relationships among bioactive indolethylamines and as a potential precursor for novel psychotherapeutic agents targeting serotonin and melatonin pathways.
The exploration of methoxylated tryptamines has been intrinsically linked to the broader investigation of indole alkaloids throughout the 20th and 21st centuries. While 5-methoxy analogs like melatonin (N-acetyl-5-methoxytryptamine) and 5-methoxytryptamine (Mexamine) were isolated and characterized earlier due to their natural occurrence and physiological significance, the 4-methoxy isomer initially received less scientific attention. This disparity reflects both the natural abundance patterns of these compounds and the historical focus on neurotransmitters and hormone analogs with specific substitution patterns. Nevertheless, synthetic organic chemistry eventually enabled the creation and study of these less common positional isomers, revealing distinctive pharmacological properties.
The biosynthesis of methoxylated tryptamines in nature generally occurs through enzymatic decarboxylation of tryptophan followed by regioselective hydroxylation and O-methylation. While 5-hydroxylation represents the predominant pathway, alternative hydroxylation patterns (including 4-, 6-, and 7-positions) occur in specific plant and animal systems, yielding compounds with diverse biological activities. Synthetic routes to 4-methoxytryptamine typically involve Fischer indole synthesis or functional group manipulation of pre-formed indole precursors, allowing researchers to access sufficient quantities for biological evaluation [7]. Recent pharmacological investigations have positioned 4-methoxytryptamine as a compound of significant interest due to its differential receptor binding profile compared to its 5- and 6-methoxy counterparts. Studies suggest that the 4-methoxy substitution creates a steric and electronic environment that modulates interactions with serotonin receptor subtypes and enzymes involved in oxidative stress responses, providing a unique pharmacological tool for probing these biological targets [2] [7].
Structural Features and Electronic Properties:The 4-methoxy substituent on the indole ring system significantly alters the electron density distribution compared to unsubstituted tryptamine or its 5-methoxy isomer. Methoxy groups are strong electron-donating substituents (+M effect) that increase electron density at adjacent positions. In the 4-methoxy isomer, this donation primarily affects the C3 and C5 positions rather than the C2 position, which is more influenced by 5-methoxy substitution. This electronic difference likely contributes to the distinct receptor binding affinities observed between positional isomers. The ethylamine side chain at C3 maintains the essential pharmacophore for interaction with monoamine receptors and transporters, while the 4-methoxy group potentially creates steric hindrance or novel binding interactions not present in other methoxytryptamines .
Pharmacological Relevance:Positional isomers of methoxylated tryptamines often exhibit dramatically different pharmacological profiles. While 5-methoxytryptamine displays significant activity at various serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4, 5-HT7) and modest affinity for melatonin receptors, preliminary evidence suggests that 4-methoxytryptamine may have reduced serotonin receptor activity but potentially enhanced interactions with other targets. Research indicates that shifting the methoxy group from the 5- to the 4-position can transform a compound from a serotonin receptor agonist to a molecule with distinct binding characteristics, possibly including activity at trace amine-associated receptors (TAARs) or novel modulatory effects on metabolic enzymes like quinone reductase [3] [5]. This receptor selectivity profile makes 4-methoxytryptamine a compelling subject for neuropharmacological research aimed at developing more selective therapeutic agents for mood disorders, neuroprotection, and circadian rhythm regulation.
The biological activity of tryptamine derivatives is exquisitely sensitive to structural modifications, including the position of ring substituents, N-alkylation of the indole nitrogen, and modifications to the ethylamine side chain. Understanding the structure-activity relationships (SAR) among these analogs provides crucial insights for rational drug design targeting neurological and psychiatric disorders.
Positional Isomers: 4-MeO vs. 5-MeO Tryptamines:The most fundamental comparison lies between 4-methoxytryptamine and its naturally abundant isomer, 5-methoxytryptamine (Mexamine). Mexamine has been extensively characterized as an agonist at multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2, 5-HT4, and 5-HT7 receptors [5]. It influences diverse physiological processes including vascular tone, gastrointestinal motility, platelet aggregation, and neurotransmitter release. In contrast, the 4-methoxy isomer appears to exhibit reduced affinity for classical serotonin receptors but may interact with distinct targets. Research suggests that shifting the methoxy group from the 5- to the 4-position alters the molecule's electrostatic potential and steric bulk, potentially enhancing interactions with melatonin receptors or enzymes like quinone reductase 2 (NQO2), which has been identified as a binding site for related indoleamines [3] [5]. This differential target engagement highlights how subtle structural changes can dramatically redirect pharmacological activity within this chemical class.
Modified Side Chains and Ring Substitutions:Chemical modifications to the ethylamine side chain or the indole ring itself generate analogs with diverse pharmacological properties. N-Acetylation of 5-methoxytryptamine yields melatonin, a chronobiotic hormone with antioxidant properties and regulatory functions in sleep-wake cycles. Halogenation of the indole ring, particularly at the 2-position, significantly alters receptor binding profiles. The compound N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide (CAS not specified) exemplifies this strategy, where 2-iodo substitution combined with 5-methoxy and N-acetyl groups creates a molecule with documented inhibitory activity at quinone reductase 2 and complex interactions with melatonin receptors (MT1 agonism and MT1B inhibition) [3]. This multi-target activity profile suggests potential applications in neurodegenerative disorders where oxidative stress and circadian disruption coexist.
N-Alkylation of the ethylamine nitrogen produces compounds with enhanced lipophilicity and potential blood-brain barrier permeability. N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine monohydrochloride (C₁₇H₂₇ClN₂O, MW 310.9 g/mol) represents this approach, featuring bulky diisopropyl groups on the terminal amine [4]. Such modifications often increase affinity for specific serotonin receptor subtypes or trace amine receptors while altering metabolic stability. Synthetic intermediates like 2-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-isoindole-1,3-dione (CAS 55747-66-5, C₁₉H₁₆N₂O₃, MW 320.35 g/mol) serve as protected derivatives for further chemical elaboration, particularly in the synthesis of complex natural products and drug candidates [7].
Table 1: Key Structural Analogs of 2-(4-Methoxy-1H-indol-3-yl)ethanamine
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Pharmacological Interests |
---|---|---|---|---|
2-(4-Methoxy-1H-indol-3-yl)ethanamine (4-Methoxytryptamine) | C₁₁H₁₄N₂O | 190.25 | Unsubstituted ethylamine side chain, 4-methoxy group | Serotonin receptor modulation, potential antioxidant activity |
5-Methoxytryptamine (Mexamine) | C₁₁H₁₄N₂O | 190.25 | 5-Methoxy positional isomer | Broad serotonin receptor agonist (5-HT1,2,4,7) |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | C₁₃H₁₅IN₂O₂ | 358.18 | 2-Iodo, 5-methoxy, N-acetylated side chain | Quinone reductase inhibition, melatonin receptor modulation |
N-isopropyl-N-(2-(4-methoxy-1H-indol-3-yl)ethyl)propan-2-amine monohydrochloride | C₁₇H₂₇ClN₂O | 310.86 | Diisopropylamine on side chain, hydrochloride salt | Enhanced CNS penetration, receptor selectivity |
2-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-isoindole-1,3-dione | C₁₉H₁₆N₂O₃ | 320.35 | Phthalimide-protected amine, 5-methoxy group | Synthetic intermediate for complex alkaloids |
2-[4-(methoxymethoxy)-1H-indol-3-yl]ethanamine | C₁₂H₁₆N₂O₂ | 220.27 | Methoxymethoxy (MOM) protected 4-hydroxy group | Synthetic precursor, modified electronic properties |
2-[4-(methylaminomethoxy)-1H-indol-3-yl]ethanamine | C₁₂H₁₇N₃O | 219.29 | Methylaminomethoxy substituent at C4 | Potential novel receptor interactions |
Table 2: Biological Targets of Methoxylated Tryptamine Analogs
Biological Target | 4-Methoxytryptamine Activity | 5-Methoxytryptamine Activity | Physiological Significance |
---|---|---|---|
Serotonin Receptors (5-HT) | Lower affinity expected | Broad agonist activity (5-HT1,2,4,7) | Neurotransmission, mood regulation, GI function, vascular tone |
Melatonin Receptors (MT1/MT2) | Under investigation | Moderate affinity | Circadian rhythm regulation, antioxidant responses |
Quinone Reductase 2 (NQO2) | Potential inhibitor | Inhibitor | Oxidative stress regulation, detoxification pathway |
Trace Amine-Associated Receptors (TAAR) | Predicted activity | Limited data | Modulation of monoaminergic systems |
Mitochondrial Complex I | Not established | Not established | Energy metabolism, neuroprotection |
Ion Channels | Possible modulator | Modulator (5-HT3 receptor) | Neuronal excitability, neurotransmitter release |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: